molecular formula C26H22O2 B4958634 6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione (non-preferred name)

6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione (non-preferred name)

Cat. No.: B4958634
M. Wt: 366.4 g/mol
InChI Key: OQKCVEGGYZEAEO-UHFFFAOYSA-N
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Description

6,7-Dimethylhexacyclo[10660~2,11~0~4,9~0~13,18~0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione is a complex organic compound characterized by its unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under controlled conditions, often involving catalysts and specific temperature and pressure settings. The exact synthetic route can vary, but it generally requires precise control over reaction conditions to ensure the formation of the desired hexacyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures to handle potentially hazardous chemicals. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The compound’s hexacyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione stands out due to its specific hexacyclic structure and the presence of dimethyl groups at positions 6 and 7. These structural features confer unique chemical properties and reactivity, distinguishing it from other similar compounds. Its stability and versatility make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6,7-dimethylhexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O2/c1-13-11-19-20(12-14(13)2)26(28)24-22-17-9-5-3-7-15(17)21(23(24)25(19)27)16-8-4-6-10-18(16)22/h3-10,19-22H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKCVEGGYZEAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC2C(C1)C(=O)C3=C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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